Chlorotris(triphenylphosphine)rhodium(I)

概要

説明

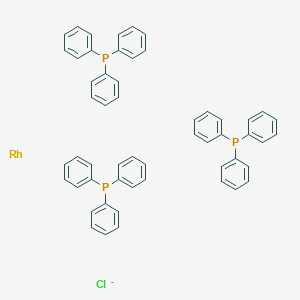

Chlorotris(triphenylphosphine)rhodium(I) (RhCl(PPh₃)₃), commonly known as Wilkinson’s catalyst, is a square-planar Rh(I) complex with three triphenylphosphine (PPh₃) ligands and one chloride ligand. It is renowned for its catalytic activity in homogeneous hydrogenation of alkenes and alkynes, particularly for sterically unhindered substrates . The complex is air-sensitive and typically synthesized via reduction of rhodium(III) chloride in the presence of excess PPh₃. Its stability in organic solvents like benzene and ethanol enables widespread use in organic synthesis, including regioselective reductions, deformylation reactions, and hydrosilylation .

準備方法

Chlorotris(triphenylphosphine)rhodium(I) can be synthesized by reacting rhodium(III) chloride hydrate with an excess of triphenylphosphine in ethanol . The reaction conditions typically involve heating the mixture to about 30°C in the first stage, further heating to about 75°C in the second stage, and maintaining the temperature between 80 to 110°C . The crystalline precipitate obtained is then cooled and filtered . Industrial production methods follow similar procedures but are optimized for yield and quality, ensuring the crystalline product is easy to filter and handle .

化学反応の分析

Chlorotris(triphenylphosphine)rhodium(I) undergoes various types of reactions, including:

Hydrogenation: It is a highly effective catalyst for the hydrogenation of alkenes and alkynes.

Hydrofunctionalization: It catalyzes hydroacylation (hydroformylation) and hydrosilylation reactions across double bonds.

Decarbonylation: It is used as a decarbonylation reagent.

Allylic Alkylation: It facilitates chemoselective allylic alkylations.

Common reagents used in these reactions include hydrogen gas for hydrogenation, and various substrates such as alkenes, alkynes, and allylic compounds. The major products formed depend on the specific reaction but often include hydrogenated alkanes, hydroacylated products, and hydrosilylated compounds .

科学的研究の応用

Chlorotris(triphenylphosphine)rhodium(I) has numerous applications in scientific research:

作用機序

The mechanism by which Chlorotris(triphenylphosphine)rhodium(I) exerts its catalytic effects involves the coordination of the rhodium center with the substrate, followed by oxidative addition, migratory insertion, and reductive elimination steps . The molecular targets include alkenes and alkynes, and the pathways involved are primarily those of hydrogenation and hydrofunctionalization .

類似化合物との比較

Comparison with Similar Transition Metal Complexes

Chlorotris(triphenylphosphine)cobalt(I) (CoCl(PPh₃)₃)

Structural and Catalytic Differences :

- Electronic Configuration : Co(I) in CoCl(PPh₃)₃ has a d⁸ configuration, similar to Rh(I), but exhibits lower catalytic efficiency due to weaker metal-ligand bonding and reduced oxidative addition capability .

- Reactivity : Unlike RhCl(PPh₃)₃, CoCl(PPh₃)₃ is rarely employed in hydrogenation. It primarily serves as a precursor for cobalt-based catalysts in niche reactions like carbonylation .

Table 1: Key Properties of RhCl(PPh₃)₃ vs. CoCl(PPh₃)₃

| Property | RhCl(PPh₃)₃ | CoCl(PPh₃)₃ |

|---|---|---|

| Metal Oxidation State | +1 | +1 |

| d-Electron Count | d⁸ | d⁸ |

| Catalytic Hydrogenation | High activity (e.g., alkenes) | Minimal activity |

| Stability in Air | Air-sensitive | Extremely air-sensitive |

| Common Applications | Hydrogenation, hydrosilylation | Precursor for Co complexes |

Dichlorotris(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₃)

Mechanistic and Functional Contrasts :

- Oxidation State : Ru(II) in RuCl₂(PPh₃)₃ adopts an octahedral geometry, differing from Rh(I)’s square-planar structure. This geometry allows RuCl₂(PPh₃)₃ to catalyze hydrogenation via a different mechanism, often involving hydride intermediates .

- Substrate Scope : While RhCl(PPh₃)₃ excels in alkene hydrogenation, RuCl₂(PPh₃)₃ is effective in aromatic C–H bond activation and oxidative addition reactions, such as C–Cl bond activation in chlorophenyldiazenes .

Table 2: Catalytic Performance in Hydrogenation

| Catalyst | Substrate | Turnover Frequency (TOF) | Selectivity |

|---|---|---|---|

| RhCl(PPh₃)₃ | 1-Alkenes | 10²–10³ h⁻¹ | High |

| RuCl₂(PPh₃)₃ | Aromatic heterocycles | 10¹–10² h⁻¹ | Moderate |

Iridium Analogues: trans-Chlorocarbonylbis(triphenylphosphine)iridium(I) (IrCl(CO)(PPh₃)₂)

Comparative Reactivity :

- Oxidative Addition : IrCl(CO)(PPh₃)₂ undergoes oxidative addition with acids (e.g., HCN, H₂S) more readily than RhCl(PPh₃)₃, forming stable Ir(III) hydrides. This property is exploited in hydrocyanation and hydrothiolation reactions .

- Thermal Stability : Iridium complexes generally exhibit higher thermal stability, making them preferable for high-temperature catalytic processes .

Nickel Complexes: 1,2-Bis(diphenylphosphino)ethane Nickel(I) Chloride

Catalytic Efficiency in Hydrosilylation :

- Surface Coverage: RhCl(PPh₃)₃ achieves higher surface coverage (1.39 μmol/m²) in hydrosilylation of cholesteryl undeconoate on silica compared to nickel catalysts (1.05 μmol/m²) under identical conditions .

- Mechanism : Nickel catalysts operate via radical pathways, whereas RhCl(PPh₃)₃ follows a concerted mechanism involving σ-bond metathesis .

Research Findings and Limitations

- Regioselective Reductions: RhCl(PPh₃)₃ demonstrates superior regioselectivity in reducing polynuclear heteroaromatics (e.g., quinoline) compared to Ru and Ir analogues, attributed to stronger substrate-catalyst π-backbonding interactions .

- Deformylation Reactions : While effective, RhCl(PPh₃)₃ yields deformylated products in low yields (~30%) for sterically hindered substrates, highlighting limitations in electron-deficient systems .

- Theoretical Insights : DFT studies reveal that RhCl(PPh₃)₃’s hydrogenation proceeds via a dihydride intermediate, with a lower activation barrier (ΔG‡ = 15–20 kcal/mol) than Ir analogues .

生物活性

Chlorotris(triphenylphosphine)rhodium(I), commonly known as Wilkinson's catalyst, is a coordination complex of rhodium that has garnered significant interest due to its catalytic properties and potential biological activities. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chlorotris(triphenylphosphine)rhodium(I) has the formula and exhibits a distorted square planar geometry. It is a red-brown solid soluble in organic solvents such as benzene and dichloromethane. The compound's structure allows it to participate in various chemical reactions, particularly hydrogenation processes, which are crucial in organic synthesis .

Biological Activity Overview

Research indicates that rhodium(I) complexes, including chlorotris(triphenylphosphine)rhodium(I), have notable cytotoxic properties against various cancer cell lines. These complexes have been investigated for their potential as anticancer agents due to their ability to interact with biological molecules, particularly DNA.

Cytotoxicity Studies

-

Mechanism of Action :

- Chlorotris(triphenylphosphine)rhodium(I) has been shown to bind to DNA, leading to structural alterations that inhibit replication. This binding can induce DNA condensation and disrupt normal cellular functions .

- The compound's cytotoxic effects are often more pronounced in cells with deficient DNA repair mechanisms, suggesting a selective action against certain cancer types .

-

Case Studies :

- A study demonstrated that chlorotris(triphenylphosphine)rhodium(I) exhibited significant cytotoxicity against HCT116 colorectal cancer cells with an IC50 value in the low micromolar range. This effect was associated with the compound's ability to halt DNA synthesis as evidenced by BrdU incorporation assays .

- Another investigation highlighted its efficacy against various cancer models, including Ehrlich ascites carcinoma and L1210 leukemia, showcasing its potential as an anticancer therapeutic agent .

Comparative Biological Activity

The following table summarizes the biological activities of chlorotris(triphenylphosphine)rhodium(I) compared to other rhodium complexes:

| Complex | Type | IC50 (µM) | Target Cells | Mechanism |

|---|---|---|---|---|

| Chlorotris(triphenylphosphine)rhodium(I) | Rh(I) Complex | 5-10 | HCT116, Ehrlich Ascites | DNA binding and replication inhibition |

| Rhodium(II) citrate | Rh(II) Complex | 10-15 | Various Cancer Types | Intercalation and topoisomerase inhibition |

| Rhodium(III) complexes | Rh(III) Complex | 20-30 | Metastatic cancers | Structural role in enzyme inhibition |

Mechanistic Insights

The biological activity of chlorotris(triphenylphosphine)rhodium(I) is primarily attributed to its ability to form reactive species that can interact with cellular components. The oxidative addition reactions involving this complex are crucial for its reactivity in biological systems. Studies have shown that the intermediate species formed during these reactions are highly reactive, enhancing their potential for biological interactions .

Recent Advances and Future Directions

Recent research efforts have focused on enhancing the selectivity and efficacy of rhodium complexes in cancer therapy. Investigations into novel ligands and modifications of existing complexes aim to improve their pharmacological profiles while minimizing side effects. The exploration of chlorotris(triphenylphosphine)rhodium(I)'s interactions at the molecular level continues to provide insights into its potential applications in targeted cancer therapies .

Q & A

Basic Question: What are the standard synthesis and characterization protocols for chlorotris(triphenylphosphine)rhodium(I)?

Answer:

Chlorotris(triphenylphosphine)rhodium(I) is typically synthesized via the reaction of rhodium(III) chloride hydrate with excess triphenylphosphine (PPh₃) in ethanol under reflux. The product precipitates as a burgundy crystalline solid. Critical characterization methods include:

- NMR spectroscopy to confirm ligand coordination and purity.

- X-ray crystallography to verify the square planar geometry (dsp² hybridization of Rh⁺) .

- Elemental analysis to validate stoichiometry (RhCl(PPh₃)₃).

For reproducibility, ensure strict exclusion of oxygen and moisture during synthesis, as the compound is air-sensitive .

Basic Question: How should researchers handle and store chlorotris(triphenylphosphine)rhodium(I) safely?

Answer:

- Handling: Use inert atmosphere gloveboxes or Schlenk lines to prevent oxidation. Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Storage: Keep in amber vials under dry nitrogen or argon at 2–8°C. Moisture exposure leads to decomposition into rhodium oxides and free PPh₃ .

- Toxicity: Monitor airborne Rh levels (PEL: 0.001 mg/m³; TLV: 0.01 mg/m³) using fume hoods with HEPA filters .

Advanced Question: What mechanistic insights explain the catalytic activity of chlorotris(triphenylphosphine)rhodium(I) in alkene hydrogenation?

Answer:

Wilkinson’s catalyst operates via a homogeneous hydrogenation mechanism :

Substrate binding : The square planar Rh⁺ center coordinates the alkene, displacing one PPh₃ ligand.

Oxidative addition : H₂ binds to Rh, forming a dihydride intermediate.

Migratory insertion : The alkene inserts into the Rh–H bond.

Reductive elimination : The saturated hydrocarbon is released, regenerating the catalyst .

Key experimental validation : Use deuterium labeling or in-situ IR spectroscopy to track intermediate species. Contradictions in rate data may arise from solvent polarity or steric effects of substituted alkenes .

Advanced Question: How can researchers resolve contradictions in reported catalytic activity data for Wilkinson’s catalyst?

Answer:

Discrepancies often stem from:

- Impurities : Trace oxygen or moisture degrades RhCl(PPh₃)₃. Use Karl Fischer titration to verify solvent dryness .

- Ligand dissociation : Monitor free PPh₃ via ³¹P NMR. Excess ligand (5–10% molar ratio) stabilizes the active species.

- Substrate selectivity : Bulky alkenes (e.g., cyclohexene) show slower kinetics due to steric hindrance. Compare turnover frequencies (TOFs) under standardized conditions (1 atm H₂, 25°C) .

Advanced Question: What spectroscopic and computational methods are used to analyze the electronic structure of chlorotris(triphenylphosphine)rhodium(I)?

Answer:

- UV-Vis spectroscopy : Identify d-d transitions (λmax ≈ 500 nm) to assess ligand field splitting.

- DFT calculations : Model the HOMO (Rh d-orbitals) and LUMO (alkene π*) interactions to predict reactivity.

- EPR spectroscopy : Confirm diamagnetic properties (Rh⁺ is d⁸, no unpaired electrons) .

- XANES/EXAFS : Probe Rh oxidation state and coordination geometry in-situ during catalysis .

Basic Question: What are the environmental and stability considerations when using chlorotris(triphenylphosphine)rhodium(I) in aqueous systems?

Answer:

The compound hydrolyzes rapidly in water, forming Rh(OH)₃ and HCl. For aqueous-phase studies:

- Use biphasic systems (e.g., water/THF) with phase-transfer catalysts.

- Avoid prolonged exposure to protic solvents; instead, employ ionic liquids or PEG-based matrices.

- Post-reaction, recover Rh via filtration or ion-exchange resins to minimize environmental release .

Advanced Question: How does the symmetry (C₂v point group) of chlorotris(triphenylphosphine)rhodium(I) influence its reactivity?

Answer:

The C₂v symmetry arises from the trigonal pyramidal arrangement of PPh₃ ligands around Rh⁺. This geometry:

- Facilitates ligand substitution : The axial position is more accessible for substrate binding.

- Modulates redox potential : Symmetry-adapted orbital interactions stabilize the Rh⁺ state, favoring oxidative addition of H₂.

- Spectroscopic signatures : IR-active Rh–Cl stretches (ν ≈ 300 cm⁻¹) correlate with symmetry-induced vibrational modes .

Basic Question: What are the key differences between Wilkinson’s catalyst and other Rh-based catalysts (e.g., Rh/C or RhCl₃)?

Answer:

- Homogeneity : Wilkinson’s catalyst operates in solution, enabling precise mechanistic studies, whereas Rh/C is heterogeneous.

- Selectivity : RhCl(PPh₃)₃ hydrogenates alkenes without reducing aromatic rings, unlike RhCl₃, which requires harsher conditions.

- Reusability : Homogeneous catalysts are harder to recover but offer tunable ligand environments for asymmetric synthesis .

特性

IUPAC Name |

rhodium;triphenylphosphane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15P.ClH.Rh/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBERHIJABFXGRZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H45ClP3Rh- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893902 | |

| Record name | Tris(triphenylphosphine)rhodium (I) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

925.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark burgundy-red or orange solid; [Merck Index] Dark red odorless crystals; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Chlorotris(triphenylphosphine)rhodium(I) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14694-95-2 | |

| Record name | Chlorotris(triphenylphosphine)rhodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014694952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodium, chlorotris(triphenylphosphine)-, (SP-4-2)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(triphenylphosphine)rhodium (I) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(triphenylphosphine)rhodium (I) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROTRIS(TRIPHENYLPHOSPHINE)RHODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FV534BKEV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。